3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate
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Overview
Description
3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate is a chemical compound that features a tetrahydropyran ring fused with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)azetidine typically involves the reaction of tetrahydropyran derivatives with azetidine precursors. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, at low temperatures (0°C) to ensure controlled reduction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in THF at 0°C under an inert atmosphere.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. For instance, it has been studied for its potential to inhibit ataxia telangiectasia mutated (ATM) kinase, which plays a role in DNA damage response .
Comparison with Similar Compounds
Similar Compounds
3-(Tetrahydro-2H-thiopyran-4-yl)azetidine: Similar structure but with a sulfur atom in the ring.
3-(Tetrahydro-2H-pyran-4-yl)azetidine-1-carboxylate: Contains an additional carboxylate group.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate is unique due to its specific combination of the tetrahydropyran and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring , a four-membered nitrogen-containing heterocycle, and a tetrahydropyran moiety . Its molecular formula is C8H15NO with a molecular weight of approximately 141.211 g/mol, while the oxalate salt form has a molecular weight of around 231.25 g/mol. The specific combination of these structural elements may confer distinct biological properties that are not present in other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring can undergo nucleophilic substitutions and ring-opening reactions, which may influence its pharmacological effects. Additionally, the oxalate moiety can participate in coordination chemistry, potentially enhancing its interaction with biomolecules.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit inflammatory pathways, suggesting potential applications in treating autoimmune diseases.
- Antimicrobial Properties : Certain analogs demonstrate activity against bacterial and fungal strains, indicating their potential as antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Azetidinyl tetrahydrofuran | Azetidine ring + tetrahydrofuran | Different reactivity due to substituents |
4-Piperidone | Six-membered nitrogen ring | Broader range of biological activities |
3-(Hydroxymethyl)azetidine | Hydroxymethyl substituent on azetidine | Increased polarity may enhance solubility |
Tetrahydropyran derivatives | Variations in alkyl substitutions | Different physical properties affecting solubility |
This table highlights how the specific combination of structural elements in this compound may lead to distinct biological properties compared to its analogs.
Case Studies and Research Findings
- Antitumor Efficacy : A study investigating the effects of azetidine derivatives on cancer cell lines demonstrated that certain modifications to the azetidine structure significantly enhanced cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Inflammatory Response Modulation : Research on NAMPT inhibitors has shown that similar compounds can selectively inhibit NAD+ synthesis in lymphocytes, leading to reduced proliferation during autoimmune responses. This suggests that this compound may have similar applications in inflammatory diseases .
- Antimicrobial Activity : In vitro studies revealed that related tetrahydropyran derivatives exhibited significant antibacterial activity against Gram-positive bacteria. This points towards the potential use of this compound as a scaffold for developing new antimicrobial agents .
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
oxalic acid;3-(oxan-4-yl)azetidine |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-3-10-4-2-7(1)8-5-9-6-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
VSFKPEZKTBTTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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